molecular formula C8H11BrClFN2 B14037588 1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine hydrochloride

1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine hydrochloride

Cat. No.: B14037588
M. Wt: 269.54 g/mol
InChI Key: FKMUJNFVOPZNKA-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C8H11BrClFN2. It is a derivative of ethane-1,2-diamine, substituted with bromine and fluorine atoms on the phenyl ring. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine hydrochloride typically involves the reaction of 5-bromo-2-fluoroaniline with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine: A closely related compound without the hydrochloride group.

    1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine: Similar structure with chlorine instead of fluorine.

    1-(5-Bromo-2-methylphenyl)ethane-1,2-diamine: Contains a methyl group instead of fluorine.

Uniqueness

1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The hydrochloride group enhances its solubility in water, making it more suitable for certain applications.

Properties

Molecular Formula

C8H11BrClFN2

Molecular Weight

269.54 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C8H10BrFN2.ClH/c9-5-1-2-7(10)6(3-5)8(12)4-11;/h1-3,8H,4,11-12H2;1H

InChI Key

FKMUJNFVOPZNKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(CN)N)F.Cl

Origin of Product

United States

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